

## Long-term safety considerations for Pociredir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pociredir |           |
| Cat. No.:            | B12754854 | Get Quote |

## **Pociredir Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety considerations for **Pociredir**.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Pociredir**?

A1: **Pociredir** is an oral, small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1] EED is a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, **Pociredir** leads to the downregulation of key fetal hemoglobin (HbF) repressors, most notably BCL11A.[1] This releases the repression of the gamma-globin gene, leading to an increase in the production of fetal hemoglobin (HbF). Increased levels of HbF have the potential to ameliorate the symptoms of sickle cell disease (SCD) by interfering with the polymerization of sickle hemoglobin.

Q2: What is the known long-term safety profile of **Pociredir** from clinical trials?

A2: Based on the Phase 1b PIONEER clinical trial, **Pociredir** has been generally well-tolerated in adult patients with sickle cell disease.[2] The treatment duration in this trial was up to 12 weeks.[2] An open-label extension trial is planned to gather more data on long-term safety and the durability of the response.

Q3: Were there any serious adverse events reported in the clinical trials?



A3: To date, no drug-related serious adverse events (SAEs) have been reported in the PIONEER trial.[3] Additionally, no patients have discontinued the trial due to treatment-emergent adverse events.

Q4: What are the most common side effects observed with Pociredir?

A4: All treatment-related adverse events reported in the PIONEER trial have been mild (Grade 1) in severity.[4] The reported events include headache, lip numbness, diarrhea, tinnitus, fatigue, drowsiness, and nausea.[4][5]

Q5: Was there a clinical hold on the **Pociredir** trial? What were the concerns?

A5: Yes, the U.S. Food and Drug Administration (FDA) placed a temporary clinical hold on the PIONEER trial in 2023. This was due to concerns about a potential risk of certain types of blood cancer associated with therapies that target the PRC2 complex.[2][6]

Q6: Has the clinical hold been lifted?

A6: Yes, the FDA lifted the clinical hold in the same year. This decision was made after stricter inclusion criteria for trial participants were implemented.[2]

### **Long-Term Safety Data Summary**

The following table summarizes the key safety findings for **Pociredir** from the Phase 1b PIONEER trial.



| Parameter                                   | Finding                                                                                                                                                  | Source |
|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Serious Adverse Events<br>(SAEs)            | No drug-related SAEs reported.                                                                                                                           | [3]    |
| Discontinuations due to Adverse Events      | None reported.                                                                                                                                           |        |
| Treatment-Related Adverse<br>Events (TRAEs) | All reported TRAEs were Grade 1 (mild).                                                                                                                  | [4]    |
| Specific Grade 1 TRAEs<br>Reported          | Headache, lip numbness,<br>diarrhea, tinnitus, fatigue,<br>drowsiness, nausea.                                                                           | [4][5] |
| Clinical Hold                               | A temporary hold was placed in 2023 due to theoretical risks associated with the PRC2 inhibitor class and was subsequently lifted with revised protocol. | [2][6] |

## **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action for **Pociredir** in upregulating fetal hemoglobin.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Sickle Cell Drug Shows 8.6% HbF Increase in Phase 1b Trial Results | FULC Stock News [stocktitan.net]
- 4. fulcrumtx.com [fulcrumtx.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sicklecellanemianews.com [sicklecellanemianews.com]
- To cite this document: BenchChem. [Long-term safety considerations for Pociredir].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12754854#long-term-safety-considerations-for-pociredir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com